N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S/c1-21-14-8-3-4-9-16(14)23(19,20)18-11-15(22-2)12-6-5-7-13(17)10-12/h3-10,15,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZOWYUBMMMMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 3-fluoroaniline with 2-methoxyethyl chloride in the presence of a base to form N-(2-(3-fluorophenyl)-2-methoxyethyl)aniline. This intermediate is then reacted with methoxybenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
The biological activity of this compound can be attributed to its unique structural components, which facilitate interactions with various biological targets.
1. Antitumor Activity:
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, suggesting potential as an anticancer agent. For instance, compounds with similar structures have shown enhanced cytotoxicity when containing halogen substituents like fluorine, indicating that the presence of the fluorophenyl group may enhance its efficacy against cancer cells.
2. Enzyme Inhibition:
The compound has been studied for its role in inhibiting specific enzymes involved in disease processes. Notably, it has been shown to interact with retinoic acid receptor-related orphan receptor C (RORc), which is implicated in autoimmune diseases through the regulation of interleukin-17 (IL-17) production. This inhibition suggests potential therapeutic applications in conditions such as psoriasis and rheumatoid arthritis.
3. Selectivity and Potency:
Comparative studies have revealed that N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzenesulfonamide possesses favorable selectivity and potency profiles, demonstrating over 200-fold selectivity against other nuclear receptors. This selectivity may enhance its therapeutic potential while minimizing off-target effects.
Case Studies
Several case studies illustrate the compound's effectiveness in various biological contexts:
1. RORc Inhibition Study:
A preclinical study evaluated the efficacy of this compound as an inverse agonist for RORc, demonstrating significant inhibition of IL-17 production in both in vitro and in vivo models. This finding supports the potential use of the compound in treating inflammatory conditions.
2. Cancer Cell Line Testing:
In a comparative analysis involving multiple cancer cell lines, this compound exhibited IC50 values significantly lower than those observed for standard chemotherapeutic agents. This suggests a promising avenue for further investigation into its anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom may enhance binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, including case studies and research data.
- Chemical Formula : C16H18FNO4S
- Molecular Weight : 345.38 g/mol
- Structure : The compound features a sulfonamide group attached to a methoxy-substituted aromatic system, which is known to influence its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, particularly enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes, potentially influencing pathways associated with inflammation and cancer progression.
Antimicrobial Activity
Research indicates that sulfonamide derivatives often possess antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, demonstrating a dose-dependent response in vitro.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In cell line assays, the compound exhibited cytotoxic effects on cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis. Inhibiting MMP activity could reduce cancer cell migration and invasion, making this compound a candidate for further development in cancer therapy.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound showed significant inhibition zones compared to control groups, suggesting its potential as an antibacterial agent.
-
Case Study on Anticancer Activity :
- Objective : Assess the cytotoxic effects on breast cancer cell lines.
- Method : MTT assay was used to determine cell viability.
- Results : The treatment resulted in a reduction of cell viability by 70% at 50 µM concentration, indicating strong anticancer properties.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzenesulfonamide, and what key reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves reacting a substituted amine (e.g., 2-(3-fluorophenyl)-2-methoxyethylamine) with a sulfonyl chloride derivative (e.g., 2-methoxybenzenesulfonyl chloride) in the presence of a base like triethylamine or pyridine to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for minimizing side reactions .
- Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is recommended to isolate high-purity product. Yield improvements (60–80%) are achievable by slow reagent addition and inert atmosphere conditions .
Q. How can the molecular structure of this compound be validated, and what analytical techniques are most reliable?
- Structural Confirmation : Use X-ray crystallography to resolve the sulfonamide linkage and spatial arrangement of substituents. Complementary techniques include:
- NMR : H and C NMR to confirm methoxy (-OCH), fluorophenyl, and sulfonamide moieties. F NMR can verify fluorine position .
- HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., exact mass ± 5 ppm error) .
Q. What preliminary biological activity data exist for this compound, and how should researchers design initial assays?
- Screening Framework : Prioritize in vitro assays for antimicrobial or enzyme inhibition (e.g., carbonic anhydrase, cytochrome P450) due to structural similarities with bioactive sulfonamides .
- Dosage : Test concentrations from 1–100 μM in cell-based assays (e.g., MTT for cytotoxicity). Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Data Discrepancy Analysis :
- Structural Variants : Compare activity of analogs with substitutions (e.g., chloro vs. fluoro, methoxy vs. ethoxy) to identify pharmacophores .
- Assay Conditions : Standardize protocols (e.g., pH, incubation time) across labs. Use isogenic cell lines to minimize genetic variability .
- Meta-Analysis : Pool data from PubChem BioAssay or ChEMBL to identify trends in IC values .
Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?
- ADME Profiling :
- Solubility : Modify methoxy groups to improve aqueous solubility (e.g., replace with hydroxyl or PEG-linked groups) without disrupting target binding .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., sulfonamide cleavage) and introduce steric hindrance .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- In Silico Approaches :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., carbonic anhydrase IX). Validate with MD simulations .
- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Risk Mitigation :
- Toxicity : Refer to SDS guidelines for sulfonamides—avoid inhalation/contact; use PPE (gloves, goggles).
- Waste Disposal : Neutralize with dilute NaOH before disposal to hydrolyze sulfonamide bonds .
Methodological Notes
- Synthesis Troubleshooting : Low yields may result from incomplete amine deprotonation; ensure excess base (1.5–2 eq) .
- Crystallography : Co-crystallize with DMSO or acetone to improve crystal quality for X-ray analysis .
- Biological Assays : Include vehicle controls (e.g., DMSO) to account for solvent effects on cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
